OX1R Antagonist 56
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Overview
Description
OX1R antagonist 56 is a brain penetrant which is a selective and high affinity OX1R antagonist.
Scientific Research Applications
Role in Stress-Induced Hyperarousal
OX1R Antagonist 56, identified as compound 56, has been researched for its potential in treating psychiatric disorders associated with stress. Studies demonstrate that this compound crosses the blood-brain barrier and occupies orexin-1 receptors (OX1Rs) in the brain. In rat models, it effectively prevented prolongation of sleep onset caused by stress without impacting overall sleep duration. Moreover, it attenuated panic-like behaviors and cardiovascular responses in rat models without affecting baseline locomotor or autonomic activity, suggesting its therapeutic potential for stress-related disorders (The Journal of Pharmacology and Experimental Therapeutics, 2015).
Impact on Sleep Architecture
In research exploring the effects of this compound on sleep, it was found that while it does not alter spontaneous sleep in rats and wild-type mice, it promotes rapid eye movement (REM) sleep in orexin-2 receptor knockout mice. This specific targeting and blockade of OX1R can modulate sleep patterns, indicating its potential use in sleep disorders (The Journal of Pharmacology and Experimental Therapeutics, 2015).
Influence on Compulsive Food Consumption
The application of OX1R antagonists has also been studied in the context of binge eating in female rats. It was observed that compounds like SB-649868 and GSK1059865, which target OX1R, selectively reduced binge eating for highly palatable food without affecting standard food pellet intake and without inducing sleep. This points to a major role of OX1R mechanisms in binge eating, suggesting that selective antagonism at OX1R could be a novel treatment for eating disorders with a compulsive component (Neuropsychopharmacology, 2012).
Applications in Testicular Development
Research on neonatal mice has shown that the binding of orexin A (OXA) to OX1R is important for the development of the testis. Blocking OXA binding to OX1R using OX1R specific antagonists like SB-334867 affected testicular development, indicating a significant role of the OXA/OX1R system in gonadal development (General and Comparative Endocrinology, 2016).
Properties
Molecular Formula |
C21H24F3N5O2 |
---|---|
Molecular Weight |
435.45 |
IUPAC Name |
N-({3-[(3-Ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C21H24F3N5O2/c1-3-31-17-5-4-12(2)28-18(17)19(30)29-11-14-6-13(14)7-16(29)10-27-20-25-8-15(9-26-20)21(22,23)24/h4-5,8-9,13-14,16H,3,6-7,10-11H2,1-2H3,(H,25,26,27) |
InChI Key |
MJEJGMUTGRYQJO-UHFFFAOYSA-N |
SMILES |
FC(C1=CN=C(NCC2N(C(C3=NC(C)=CC=C3OCC)=O)CC4CC4C2)N=C1)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
OX1R antagonist-56; OX1R antagonist56; OX-1R antagonist 56; OX1R antagonist 56 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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